4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine
Description
Properties
IUPAC Name |
4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-2-14-8-9-16(21-14)22(18,19)17-10-11-20-15(12-17)13-6-4-3-5-7-13/h3-9,15H,2,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLDMCKNZIRITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The thiophene ring can be introduced through a condensation reaction, such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar organic reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
Sulfonyl Group Variations: The target compound and (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate both utilize sulfonyl groups, but the latter lacks a heterocyclic core, relying instead on a conjugated diene system. Sulfonyl groups are known to enhance metabolic stability and binding affinity in drug design.
Morpholine Derivatives: Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate shares the morpholine sulfonyl motif but incorporates a thiadiazole ring, which is often associated with antimicrobial or anticancer activity.
Thiophene Analogues :
Physicochemical Properties
- Polarity : Sulfonyl and morpholine groups increase polarity, improving water solubility compared to purely aromatic systems like 2-{4-[(5-Ethylthiophen-2-yl)methoxy]phenyl}acetic acid .
Biological Activity
4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a morpholine ring, a phenyl group, and a sulfonyl moiety attached to an ethylthiophene. The unique arrangement of these functional groups contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways that are crucial for therapeutic effects.
Biological Activity Overview
The biological activities reported for this compound include:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation in preclinical models.
- Anticancer Properties : Early studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated significant inhibition, suggesting its potential as a lead compound for antibiotic development.
-
Research on Anti-inflammatory Effects :
- In a controlled experiment using murine models, the compound significantly reduced inflammation markers compared to controls, highlighting its therapeutic potential in inflammatory diseases.
-
Investigation into Anticancer Mechanisms :
- A series of assays demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation pathways, suggesting a mechanism for its anticancer activity.
Q & A
Q. What synthetic routes are recommended for synthesizing 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine, and how should purity and structure be validated?
- Methodological Answer :
- Synthesis : Begin with a nucleophilic substitution reaction between 2-phenylmorpholine and 5-ethylthiophene-2-sulfonyl chloride under anhydrous conditions. Use triethylamine as a base in dichloromethane at 0–5°C to minimize side reactions.
- Characterization : Validate purity via HPLC (≥95%) and confirm structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Assign key signals: sulfonyl group (δ 3.5–3.7 ppm in -NMR), ethyl group (δ 1.2–1.4 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
- Replication : Follow the "Typical Experimental Procedure" guidelines, including solvent removal under reduced pressure and column chromatography purification (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Primary Techniques :
NMR Spectroscopy : Assign all protons and carbons, ensuring no unaccounted peaks suggest impurities.
IR Spectroscopy : Confirm sulfonyl (S=O) stretching at 1150–1300 cm and morpholine ring vibrations at 2800–3000 cm.
Mass Spectrometry : Match the molecular ion peak (M) to the theoretical molecular weight (±0.001 Da).
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Assay Design :
Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate. Include positive controls (e.g., known inhibitors) and solvent controls (DMSO ≤0.1%).
Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., sulfonamide-containing inhibitors).
- Data Interpretation : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) and validate statistical significance via ANOVA (p < 0.05) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Comparative Analysis : Systematically compare assay conditions (pH, temperature, cell lines) and compound batches. Use standardized protocols (e.g., CLSI guidelines).
- Mechanistic Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics or CRISPR-edited cell lines to confirm target specificity.
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Systematic Modifications : Synthesize derivatives with variations at the ethylthiophene (e.g., substituent size) and phenyl groups (e.g., electron-withdrawing groups).
- Computational Modeling : Perform molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) to predict binding affinities and electronic effects.
- Validation : Corrogate computational predictions with experimental IC values and X-ray crystallography (if protein co-crystals are obtainable) .
Q. How can synthetic yield be optimized without compromising purity?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to vary catalysts (e.g., Pd/C vs. Ni), solvents (DMF vs. THF), and temperatures. Monitor via TLC or inline IR.
- Workflow Adjustments : Implement flow chemistry for precise control of reaction parameters or microwave-assisted synthesis to reduce side products.
- Quality Control : Track impurities via LC-MS and adjust recrystallization solvents (e.g., ethanol/water vs. acetone) .
Q. What advanced techniques are recommended for resolving ambiguous characterization data?
- Methodological Answer :
- X-ray Crystallography : Obtain single crystals via slow evaporation (acetonitrile/chloroform) to resolve stereochemical uncertainties.
- 2D NMR : Use HSQC and HMBC to assign overlapping signals, particularly in the morpholine and thiophene regions.
- Elemental Analysis : Verify empirical formula (C) with ≤0.4% deviation .
Q. How can computational modeling guide the study of this compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns (GROMACS) to identify stable binding poses.
- Pharmacophore Modeling : Define essential features (e.g., sulfonyl acceptor, phenyl hydrophobic pocket) using Schrödinger Phase.
- Validation : Compare predicted binding free energies (MM-GBSA) with experimental ΔG values from isothermal titration calorimetry (ITC) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (mouse/human liver microsomes), bioavailability (oral vs. IV administration), and tissue distribution (LC-MS/MS).
- Metabolite Identification : Use high-resolution LC-MS to detect phase I/II metabolites and assess their activity.
- Species-Specific Factors : Compare cytochrome P450 isoform expression in animal models vs. humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
